molecular formula C15H17NO3 B8278535 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one

5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one

Cat. No.: B8278535
M. Wt: 259.30 g/mol
InChI Key: KYMPSBTXYXTFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

5-(3,3-diethoxyprop-1-ynyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H17NO3/c1-3-18-15(19-4-2)8-6-11-5-7-13-12(9-11)10-14(17)16-13/h5,7,9,15H,3-4,10H2,1-2H3,(H,16,17)

InChI Key

KYMPSBTXYXTFHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC1=CC2=C(C=C1)NC(=O)C2)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-iodo-2-oxoindoline (497 mg, 1.9 mmol) in THF (20 ml) were added triethylamine (0.80 ml, 5.7 mmol), 3,3-diethoxyprop-1-yne (738 mg, 5.7 mmol), CuI (73 mg, 0.38 mmol) and Pd(PPh3)4 (222 mg, 0.19 mmol). The reaction mixture was stirred for 4 h at 50° C. The mixture was poured into H2O and EtOAc. The mixture was separated into an aqueous layer and an organic layer. The aqueous layer was extracted with ethyl acetate 3 times. The combined organic layer was washed with sat. NaHCO3 solution, and brine, and then dried over Na2SO4. The solvent was evaporated and the residue purified by column chromatography (EtOAc then CHCl3/MeOH) to give 5-(3,3-diethoxyprop-1-ynyl)indolin-2-one as a brown solid (292 mg, 59%).
Quantity
497 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
738 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
73 mg
Type
catalyst
Reaction Step One
Quantity
222 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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